

Nizatidine Amide chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Nizatidine Amide

Cat. No.: B590408

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Nizatidine Amide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine Amide, systematically known as N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide, is recognized primarily as a process-related impurity and degradation product of Nizatidine, a potent histamine H₂-receptor antagonist.^[1] Designated as Nizatidine EP Impurity E, its presence in the final drug product is carefully monitored to ensure the safety and efficacy of Nizatidine formulations.^{[1][2][3][4][5][6][7][8]} This technical guide provides an in-depth overview of the chemical properties, structure, postulated synthesis, and analytical methodologies related to **Nizatidine Amide**.

Chemical Properties and Structure

Nizatidine Amide is structurally similar to its parent compound, Nizatidine, with the key difference being the substitution of the N'-methyl-2-nitro-1,1-ethenediamine moiety with a 2-nitroacetamide group. This structural modification results in the formation of an amide linkage.

Physicochemical Properties

Quantitative experimental data for many physicochemical properties of **Nizatidine Amide** are not readily available in public literature. However, key identifiers and some predicted properties have been reported. Commercial suppliers of the Nizatidine EP Impurity E reference standard indicate that detailed analytical data, including ¹H NMR, Mass Spectrometry, and HPLC, are provided with the compound.^{[3][9]}

Property	Value	Source
IUPAC Name	N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide	[7]
Synonyms	Nizatidine EP Impurity E, Nizatidine Amide	[1][3][5][6]
CAS Number	188666-11-7	[1][3][5][6]
Molecular Formula	C ₁₁ H ₁₈ N ₄ O ₃ S ₂	[1][3][5]
Molecular Weight	318.42 g/mol	[1][3][5]
Appearance	Not publicly available (likely a solid)	
Melting Point	Not publicly available	
Boiling Point	Not publicly available	
Solubility	Not publicly available	
pKa	Not publicly available	

Postulated Synthesis

A specific, detailed experimental protocol for the synthesis of **Nizatidine Amide** is not described in the available literature. However, a plausible synthetic route can be postulated based on the known synthesis of Nizatidine and standard organic chemistry reactions for amide formation.

One potential pathway could involve the reaction of 4-[[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, a key intermediate in Nizatidine synthesis, with a suitable acylating agent such as nitroacetyl chloride or by employing a coupling reaction with nitroacetic acid.

Reaction Scheme (Postulated):

- Starting Material: 4-[[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine
- Reagent: Nitroacetic acid in the presence of a peptide coupling agent (e.g., DCC, EDC) or conversion of nitroacetic acid to an activated species (e.g., acyl chloride).
- Product: **Nizatidine Amide**

It is important to note that this is a theoretical pathway and would require experimental optimization of reaction conditions, including solvent, temperature, and purification methods.

Analytical Methodologies

The analysis of Nizatidine and its impurities, including **Nizatidine Amide**, is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.^{[10][11][12][13]}

High-Performance Liquid Chromatography (HPLC)

Several stability-indicating HPLC methods have been developed for the separation and quantification of Nizatidine and its related compounds.^{[11][12][13]} These methods are designed to be specific and sensitive enough to detect and quantify impurities at low levels.

Example HPLC Method for Nizatidine and Impurities:

Parameter	Condition
Column	C8 or C18 reverse-phase column (e.g., Thermo Hypersil BDS-C8, 4.6 x 250 mm, 5 µm)
Mobile Phase	A mixture of an aqueous buffer (e.g., 0.05 M phosphoric acid) and an organic modifier (e.g., acetonitrile) in varying proportions. ^[12] A gradient elution may be employed for better separation of all impurities. ^{[13][14]}
Flow Rate	Typically 1.0 - 1.5 mL/min
Detection	UV detection at a wavelength where both Nizatidine and its impurities have significant absorbance (e.g., 240 nm or 320 nm). ^{[11][12]}
Column Temperature	Maintained at a constant temperature, for example, 30°C.

Method Validation:

Any analytical method used for the quantification of impurities must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.^{[11][14]}

Mandatory Visualizations

Chemical Relationship Diagram

Caption: Chemical relationship between Nizatidine and **Nizatidine Amide**.

Analytical Workflow Diagram

Caption: General workflow for the analysis of **Nizatidine Amide** impurity.

Biological Activity

As **Nizatidine Amide** is classified as an impurity, there is no available information in the scientific literature regarding its biological activity or potential signaling pathways. Its

toxicological profile would be a key consideration in setting acceptable limits in the final drug product.

Conclusion

Nizatidine Amide is a critical quality attribute to monitor in the manufacturing of Nizatidine. While comprehensive public data on its physicochemical properties are limited, its identity is well-established as Nizatidine EP Impurity E. The analytical methods, particularly HPLC, are well-documented for its separation and quantification. This guide provides a consolidated overview of the existing knowledge on **Nizatidine Amide** to aid researchers and professionals in drug development and quality control. Further research into its synthesis, purification, and toxicological assessment is warranted for a more complete understanding of this impurity.

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- To cite this document: BenchChem. [Nizatidine Amide chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590408#nizatidine-amide-chemical-properties-and-structure]

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